1,8-Diamino-3,6-dioxaoctane

Catalog No.
S518573
CAS No.
929-59-9
M.F
C6H16N2O2
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Diamino-3,6-dioxaoctane

CAS Number

929-59-9

Product Name

1,8-Diamino-3,6-dioxaoctane

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethanamine

Molecular Formula

C6H16N2O2

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C6H16N2O2/c7-1-3-9-5-6-10-4-2-8/h1-8H2

InChI Key

IWBOPFCKHIJFMS-UHFFFAOYSA-N

SMILES

C(COCCOCCN)N

solubility

Soluble in DMSO

Synonyms

2,2'-(ethylenedioxy)diethylamine, EDDA cpd

Canonical SMILES

C(COCCOCCN)N

The exact mass of the compound 1,8-Diamino-3,6-dioxaoctane is 148.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic Synthesis

    The presence of both amine and ether functionalities makes 1,8-Diamino-3,6-dioxaoctane a valuable building block for organic synthesis. Researchers can utilize it as a precursor for the preparation of various nitrogen-containing molecules, including macrocycles, dendrimers, and polymers PubChem: ). Its flexible eight-carbon chain allows for different spacer lengths within synthesized molecules.

  • Material Science

    The combination of amine and ether groups can contribute to the design of materials with specific properties. Research suggests 1,8-Diamino-3,6-dioxaoctane's potential use in the development of new types of ionophores ScienceDirect: , which are molecules that can selectively transport ions across membranes. Additionally, it could be explored in the creation of functional polymers with tailored properties for applications like drug delivery or sensor development.

  • Bioconjugation

    The amine groups in 1.8-Diamino-3,6-dioxaoctane can be used for bioconjugation reactions, allowing researchers to attach it to biomolecules like proteins or antibodies. This conjugation strategy could be useful in the development of targeted therapies or diagnostic tools.

Molecular Structure Analysis

DDO possesses a unique structure with several key features:

  • Eight-membered ring: The cyclic structure is formed by alternating carbon and oxygen atoms, creating a flexible and stable ring system [].
  • Primary amine groups: Two primary amine groups (NH2) are located at the first and eighth positions of the ring, allowing DDO to participate in various chemical reactions [].
  • Ether linkages: The oxygen atoms within the ring form ether linkages (C-O-C) contributing to the overall polarity and potential hydrogen bonding capabilities of the molecule [].

This combination of features grants DDO the ability to interact with metal ions through its amine groups and potentially form stable complexes due to the chelating effect [].


Chemical Reactions Analysis

Synthesis

Several synthetic routes exist for DDO production. One documented method involves the reaction of triethylene glycol dimethansulfonate with ammonia []. However, detailed reaction conditions and optimization procedures may vary depending on the chosen method.

Reactions with metal ions

DDO's ability to form complexes with metal ions is an ongoing area of research. Studies suggest it can bind with manganese-doped zinc sulfide nanoparticles, potentially impacting their properties [].

Due to its functional groups. It can undergo:

  • Condensation Reactions: Reacts with aldehydes or ketones to form imines or enamines.
  • Crosslinking: The amino groups can react with various electrophiles to form stable covalent bonds, making it useful in polymer chemistry.
  • Chelation: It can chelate metals, forming coordination complexes that are valuable in materials science and catalysis .

This compound exhibits notable biological activity, particularly as an antibacterial agent against gram-positive bacteria. Its ability to bind various functionalities allows it to interact with biological molecules effectively. The compound has been studied for its potential applications in drug delivery systems and as a chelating agent in biomedical applications .

The synthesis of 1,8-Diamino-3,6-dioxaoctane can be achieved through several methods:

  • Solid-Phase Synthesis: This method allows for the production of the compound while immobilizing it on a solid support.
  • Hydrolysis of Ethylenediamine: Ethylenediamine can be reacted under controlled conditions to yield 1,8-Diamino-3,6-dioxaoctane.
  • Mannich Reaction: Involves the reaction of formaldehyde with coordinated amine compounds to form macrocyclic structures which include this compound .

1,8-Diamino-3,6-dioxaoctane has diverse applications across various fields:

  • Bioconjugation: Used as a linker to conjugate biomolecules for drug delivery systems.
  • Nanoparticle Synthesis: It is employed in the formation of manganese-doped zinc sulfide nanoparticles.
  • Fluorescence Techniques: Acts as an electron donor in fluorescence studies.
  • Coordination Chemistry: Utilized in synthesizing coordination complexes with different geometric structures .

Studies have shown that 1,8-Diamino-3,6-dioxaoctane interacts effectively with various biological and chemical entities. Its ability to form stable complexes with metals makes it a subject of interest in coordination chemistry. Furthermore, its reactivity with biological macromolecules opens avenues for research into targeted drug delivery systems and therapeutic agents .

Several compounds share structural similarities with 1,8-Diamino-3,6-dioxaoctane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
EthylenediamineC₂H₈N₂Simple diamine; less hydrophilic
DiethylenetriamineC₆H₁₈N₄Contains three amine groups; more basic
Polyethylene glycol diamineC₈H₁₈N₂O₂Longer PEG chain; higher solubility
N,N'-Bis(2-aminoethyl)ethanolamineC₈H₁₈N₂O₂Contains two amino groups; similar reactivity but different backbone structure

1,8-Diamino-3,6-dioxaoctane is unique due to its specific arrangement of functional groups and its hydrophilic nature which enhances its solubility in aqueous media compared to other similar compounds .

The industrial production of 1,8-Diamino-3,6-dioxaoctane relies primarily on triethylene glycol as the primary feedstock material. Triethylene glycol, with the molecular formula HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH, is a colorless, odorless viscous liquid that serves as the fundamental starting material for this conversion process [1]. This compound is prepared commercially as a co-product of ethylene oxide production through the oxidation of ethylene at high temperatures in the presence of silver oxide catalyst, followed by hydration of ethylene oxide to yield mono-, di-, tri-, and tetraethylene glycols [1].

The selection of triethylene glycol as the primary precursor is based on several critical feedstock considerations. The compound possesses a high boiling point of 286.5 °C and excellent thermal stability, making it suitable for high-temperature reaction conditions required for ammonification processes [1]. Additionally, triethylene glycol exhibits hygroscopic properties and miscibility with water, which facilitates reaction processing in aqueous media [1].

Alternative precursor pathways have been documented, including the use of ethylene oxide derivatives as starting materials. The catalytic amination of ethylene oxide has been extensively studied, with reactions typically conducted using 20-30% aqueous ammonia at temperatures of 60-150°C and pressures of 30-150 bar [2]. These conditions produce mixtures of ethanolamines that can serve as intermediate compounds in the synthesis pathway toward 1,8-diamino-3,6-dioxaoctane [2].

The quality specifications for triethylene glycol feedstock are critical for successful conversion. Industrial grade triethylene glycol typically requires purity levels exceeding 99%, with water content limitations below 0.1% and minimal concentrations of ethylene glycol and diethylene glycol impurities [1]. The presence of trace metals, particularly iron and copper, must be controlled to prevent catalyst poisoning during subsequent ammonification reactions [3].

Catalytic Amination Processes for Ethylene Oxide Derivatives

The catalytic conversion of triethylene glycol to 1,8-diamino-3,6-dioxaoctane involves hydrogen ammonification reactions utilizing heterogeneous nickel-based catalysts. The most effective catalyst systems employ nickel supported on aluminum oxide substrates, designated as Ni/Al₂O₃ catalysts [4]. These catalysts demonstrate superior activity for the hydrogenation and ammonification of polyethylene glycol compounds under controlled process conditions.

The reaction mechanism proceeds through multiple sequential steps involving dehydrogenation, condensation with ammonia, and subsequent hydrogenation. The process requires precise control of reaction parameters including temperature ranges of 250-350°C and pressures of 20-50 bar [4]. The presence of secondary amine inhibitors has been documented to significantly improve catalyst performance and reaction selectivity by preventing over-amination and formation of undesired cyclic byproducts [4].

Nickel-aluminum oxide catalysts demonstrate optimal performance when activated through controlled reduction procedures. Low-temperature ex-situ reduction at 350°C of coprecipitated nickel aluminate catalysts yields enhanced selectivity, with methane formation maintained below 5% at moderate conversion levels [5]. The catalyst preparation involves co-precipitation methods followed by calcination at temperatures between 450-550°C to achieve optimal nickel dispersion on the aluminum oxide support [5].

The reaction conditions for effective catalytic amination require careful optimization of the ammonia to substrate molar ratio. Industrial processes typically employ molar ratios of NH₃ to triethylene glycol ranging from 10:1 to 15:1 to ensure complete conversion while minimizing ammonia consumption [4]. The reaction temperature profile must be maintained within narrow ranges, as temperatures below 200°C result in insufficient reaction rates, while temperatures exceeding 400°C promote thermal decomposition and catalyst deactivation [4].

Catalyst regeneration procedures are essential for maintaining long-term industrial viability. The nickel-aluminum catalysts can be regenerated through controlled oxidation followed by reduction cycles, typically performed at 500°C under flowing air followed by hydrogen reduction at 450°C [5]. These regeneration cycles can restore catalyst activity levels to greater than 90% of initial performance for multiple regeneration cycles [6].

Large-Scale Purification and Isolation Techniques

The purification of 1,8-diamino-3,6-dioxaoctane from the complex reaction mixture requires sophisticated separation techniques designed to handle the compound's high polarity and thermal sensitivity. The primary separation challenge involves removing unreacted triethylene glycol, excess ammonia, water, and various nitrogen-containing byproducts while maintaining product quality.

The initial separation stage employs flash distillation under reduced pressure to remove volatile components including unreacted ammonia and water vapor. Operating pressures of 10-50 mmHg at temperatures below 120°C prevent thermal decomposition of the target compound while effectively removing low-boiling impurities [7]. The flash distillation system must be constructed from stainless steel to prevent corrosion from amine-containing vapors.

Fractional distillation represents the primary purification method for isolating high-purity 1,8-diamino-3,6-dioxaoctane. The compound exhibits a boiling point of 105-109°C at 6 mmHg, requiring vacuum distillation systems with precise temperature control [8]. Industrial distillation columns typically employ structured packing materials with high surface area to achieve the theoretical plates necessary for effective separation from closely boiling impurities.

The distillation process requires careful attention to column design parameters. Theoretical plate requirements typically range from 15-25 plates depending on impurity concentrations and desired product purity [7]. Reflux ratios of 3:1 to 5:1 are commonly employed to achieve purities exceeding 98% while maintaining reasonable energy consumption levels [7].

Advanced purification techniques may incorporate crystallization methods for achieving pharmaceutical grade purity levels. The compound can be crystallized from appropriate solvent systems, with ethanol-water mixtures providing effective recrystallization media [7]. The crystallization process requires controlled cooling rates to prevent oil formation and ensure consistent crystal morphology.

Continuous purification systems have been developed for large-scale production facilities. These systems integrate multiple separation stages including pre-concentration by evaporation, vacuum distillation, and final polishing through selective adsorption [9]. Magnetically stabilized fluidized bed reactors can be employed for continuous separation processes, offering advantages in terms of operational efficiency and reduced pressure drop compared to conventional packed bed systems [9].

Quality Control Standards and Industrial Specifications

Industrial quality control standards for 1,8-diamino-3,6-dioxaoctane establish comprehensive analytical protocols to ensure consistent product quality and performance in downstream applications. The primary quality specifications include chemical purity, physical properties, and trace impurity concentrations that directly impact application performance.

The fundamental purity specification requires gas chromatographic analysis demonstrating minimum purity levels of 98.0% by area percent [10]. This analysis employs flame ionization detection with appropriate internal standards to quantify the target compound relative to potential impurities. The gas chromatographic method typically utilizes capillary columns with polar stationary phases capable of resolving closely related amine compounds [11].

Physical property specifications include density measurements at 20°C ranging from 1.011 to 1.014 g/cm³, refractive index values of n₂₀/D 1.422, and flash point determinations of 121°C by closed cup method [10]. These measurements provide verification of product identity and purity through comparison with established reference values.

Water content analysis represents a critical quality parameter, with specifications typically limiting water concentration to 0.30% maximum by Karl Fischer titration [10]. Excessive water content can impact reaction performance in downstream applications and may indicate incomplete purification or improper storage conditions [12].

Advanced analytical characterization employs nuclear magnetic resonance spectroscopy for structural confirmation and impurity identification. Both ¹H NMR and ¹³C NMR techniques provide definitive structural analysis, with chemical shift patterns characteristic of the ethylene glycol bis(2-aminoethyl) ether structure [13]. The NMR analysis can detect structural isomers and confirm the absence of cyclic impurities that may form during synthesis.

High-performance liquid chromatography methods have been developed for trace impurity analysis, particularly for pharmaceutical grade applications [14]. These methods employ reversed-phase chromatography with UV detection to quantify specific impurities below 0.1% concentration levels. The HPLC analysis provides complementary information to gas chromatographic methods and can detect non-volatile impurities not observable by GC analysis.

Elemental analysis specifications include nitrogen content verification within defined ranges, typically 18.9 ± 0.2% by combustion analysis [14]. This measurement confirms the stoichiometric composition and can detect the presence of mono-aminated or over-aminated impurities that would alter the nitrogen content.

Industrial quality control protocols incorporate statistical process control methods to monitor production consistency. Control charts track key quality parameters including purity, water content, and physical properties across production batches [15]. These monitoring systems enable rapid detection of process deviations and implementation of corrective actions to maintain product quality standards.

Stability testing requirements evaluate product degradation under various storage conditions, including elevated temperature and humidity exposure. These studies establish appropriate storage conditions and shelf-life specifications for commercial products [15]. The results guide packaging material selection and storage recommendations to maintain product quality throughout the supply chain.

The analytical methods employed in quality control must demonstrate appropriate validation parameters including precision, accuracy, specificity, and robustness [12]. Method validation studies establish performance characteristics under normal operating conditions and confirm the methods' suitability for their intended applications in production quality control.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Clear light yellow liquid; [Sigma-Aldrich MSDS] Hygroscopic liquid; [Alfa Aesar MSDS]

XLogP3

-2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

148.121177757 g/mol

Monoisotopic Mass

148.121177757 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R41ZT4UF34

Related CAS

24991-53-5

GHS Hazard Statements

Aggregated GHS information provided by 249 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (98.39%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (60.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (73.09%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (22.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

24991-53-5
929-59-9

Wikipedia

Ethylene glycol bis(2-aminoethyl) ether

General Manufacturing Information

Adhesive Manufacturing
Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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